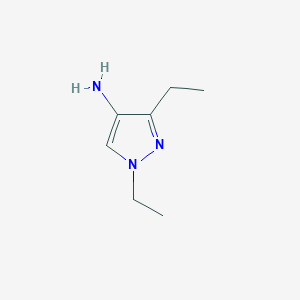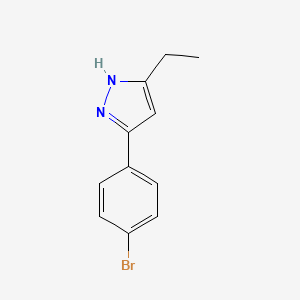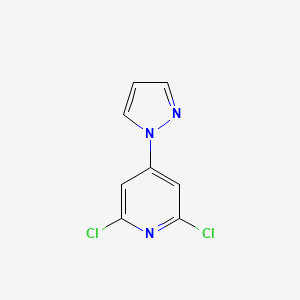
2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a pyrazole ring at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 1H-pyrazole under specific conditions. One common method includes:
Starting Materials: 2,6-dichloropyridine and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2,6-diamino-4-(1H-pyrazol-1-yl)pyridine or 2,6-dithio-4-(1H-pyrazol-1-yl)pyridine.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring or the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-4-(1H-imidazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-triazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-tetrazol-1-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the 2,6-dichloropyridine core, the heterocyclic substituent at the 4 position varies, leading to differences in electronic properties and reactivity.
- Unique Properties: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is unique due to the specific electronic and steric effects imparted by the pyrazole ring, which can influence its binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds
Eigenschaften
Molekularformel |
C8H5Cl2N3 |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
2,6-dichloro-4-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-4-6(5-8(10)12-7)13-3-1-2-11-13/h1-5H |
InChI-Schlüssel |
RREZSIOWFJJHLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=CC(=NC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


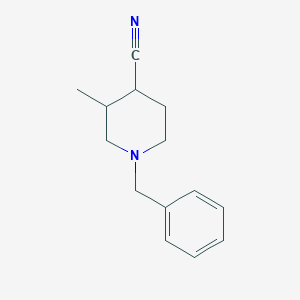

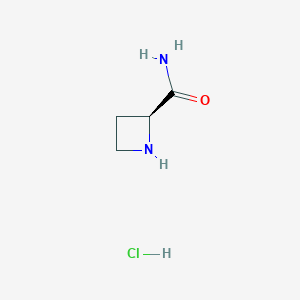

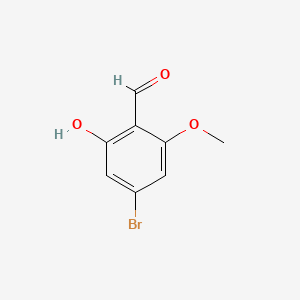
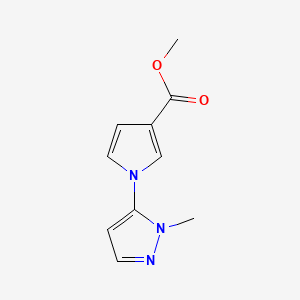
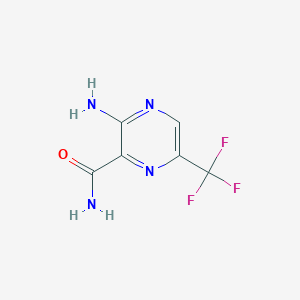

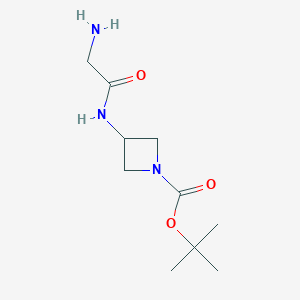

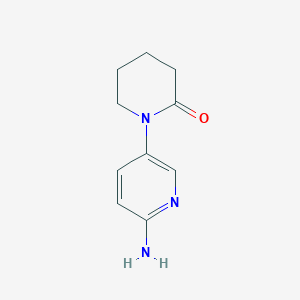
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
